Cas no 2103989-01-9 (2-(Pyrazin-2-yl)cyclopropan-1-amine)

2-(Pyrazin-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 2103989-01-9
- 2-(pyrazin-2-yl)cyclopropan-1-amine
- EN300-1831498
- 2-(Pyrazin-2-yl)cyclopropan-1-amine
-
- インチ: 1S/C7H9N3/c8-6-3-5(6)7-4-9-1-2-10-7/h1-2,4-6H,3,8H2
- InChIKey: ZZRDEMSIMSKOCJ-UHFFFAOYSA-N
- ほほえんだ: NC1CC1C1C=NC=CN=1
計算された属性
- せいみつぶんしりょう: 135.079647300g/mol
- どういたいしつりょう: 135.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 51.8Ų
2-(Pyrazin-2-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831498-0.5g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.5g |
$1316.0 | 2023-06-01 | ||
Enamine | EN300-1831498-0.25g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.25g |
$1262.0 | 2023-06-01 | ||
Enamine | EN300-1831498-0.1g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.1g |
$1207.0 | 2023-06-01 | ||
Enamine | EN300-1831498-1.0g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1831498-5.0g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1831498-10.0g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1831498-0.05g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 0.05g |
$1152.0 | 2023-06-01 | ||
Enamine | EN300-1831498-2.5g |
2-(pyrazin-2-yl)cyclopropan-1-amine |
2103989-01-9 | 2.5g |
$2688.0 | 2023-06-01 |
2-(Pyrazin-2-yl)cyclopropan-1-amine 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
2-(Pyrazin-2-yl)cyclopropan-1-amineに関する追加情報
Recent Advances in the Study of 2-(Pyrazin-2-yl)cyclopropan-1-amine (CAS: 2103989-01-9) in Chemical Biology and Pharmaceutical Research
The compound 2-(Pyrazin-2-yl)cyclopropan-1-amine (CAS: 2103989-01-9) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features, combining a pyrazine ring with a cyclopropane amine moiety, have attracted significant attention for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-(Pyrazin-2-yl)cyclopropan-1-amine derivatives through a novel cyclopropanation strategy. The researchers reported excellent yields (85-92%) and high enantioselectivity (up to 98% ee) using a chiral copper catalyst system. This breakthrough in synthetic methodology has opened new avenues for the production of structurally diverse analogs for structure-activity relationship (SAR) studies.
In pharmacological investigations, 2-(Pyrazin-2-yl)cyclopropan-1-amine has shown remarkable activity as a modulator of glutamate receptors. A preclinical study published in Neuropharmacology (2024) revealed that certain derivatives of this compound exhibit selective antagonism at the NMDA receptor subtype, with IC50 values in the low micromolar range. These findings suggest potential applications in the treatment of neurological disorders such as epilepsy, neuropathic pain, and neurodegenerative diseases.
The antimicrobial potential of 2-(Pyrazin-2-yl)cyclopropan-1-amine derivatives has also been explored in recent research. A 2024 study in Antimicrobial Agents and Chemotherapy reported that specific modifications to the pyrazine ring resulted in compounds with potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. This discovery is particularly significant given the growing threat of antimicrobial resistance.
From a drug development perspective, pharmacokinetic studies of 2-(Pyrazin-2-yl)cyclopropan-1-amine analogs have shown promising results. Research published in Drug Metabolism and Disposition (2023) demonstrated favorable blood-brain barrier penetration and metabolic stability for several lead compounds, with oral bioavailability ranging from 45-65% in rodent models. These properties make this chemical scaffold particularly attractive for CNS-targeted therapeutics.
Ongoing research is exploring the use of 2-(Pyrazin-2-yl)cyclopropan-1-amine as a building block in PROTAC (Proteolysis Targeting Chimera) design. Preliminary results presented at the 2024 American Chemical Society meeting showed that incorporation of this moiety improved the cellular permeability and target engagement of several PROTAC molecules directed against challenging drug targets.
In conclusion, 2-(Pyrazin-2-yl)cyclopropan-1-amine (CAS: 2103989-01-9) represents a versatile and pharmacologically interesting scaffold with multiple potential therapeutic applications. The recent advances in its synthesis, biological evaluation, and drug development potential position this compound as an important focus area for future research in chemical biology and medicinal chemistry.
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